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Compound of Interest

Compound Name:
2-(2-

Furoyl)hydrazinecarbothioamide

CAS No.: 35771-64-3

Cat. No.: B2460099 Get Quote

Executive Summary
2-(2-Furoyl)hydrazinecarbothioamide (also referred to as 1-(2-furoyl)thiosemicarbazide)

represents a critical pharmacophore in medicinal chemistry, widely utilized for its antimicrobial,

antiviral, and anticancer properties.[1] Its efficacy in biological assays and synthesis is strictly

governed by its solubility profile.

This guide provides a definitive analysis of its solubility in Dimethyl Sulfoxide (DMSO) and

Methanol (MeOH). While DMSO serves as the thermodynamic sink for creating high-

concentration stock solutions, Methanol acts as the kinetic modulator, essential for

recrystallization and purification. This document synthesizes structural analysis with field-

proven protocols to ensure experimental reproducibility.

Physicochemical Profile & Structural Analysis[2][3]
[4][5][6][7]
To understand solubility, we must first deconstruct the molecular interactions. The molecule

consists of a lipophilic furan ring coupled to a highly polar thiosemicarbazide tail.
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Feature Chemical Moiety Solvation Implication

Lipophilic Head

Furan Ring (ngcontent-ng-

c1989010908="" _nghost-ng-

c2193002942="" class="inline

ng-star-inserted">

)

Provides moderate non-polar

character; limits water solubility

but enhances interaction with

organic residues.

H-Bond Donors

Hydrazine (ngcontent-ng-

c1989010908="" _nghost-ng-

c2193002942="" class="inline

ng-star-inserted">

) & Thioamide (

)

Creates strong intermolecular

hydrogen networks in the solid

state (high lattice energy).

H-Bond Acceptors

Carbonyl (ngcontent-ng-

c1989010908="" _nghost-ng-

c2193002942="" class="inline

ng-star-inserted">

) & Thione (

)

Sites for solvent interaction;

DMSO targets these dipoles

effectively.

The Solubility Challenge: The primary barrier to dissolution is the strong intermolecular

hydrogen bonding (N-H···O and N-H[2]···S) between molecules in the crystal lattice. A solvent

must disrupt these bonds to solvate the compound.

Solubility Dynamics: DMSO vs. Methanol[1]
Dimethyl Sulfoxide (DMSO): The Stock Solvent
Status:High Solubility (>30 mg/mL) Role: Biological Assays, NMR Characterization, Stock

Storage.

DMSO is a polar aprotic solvent with a high dielectric constant and powerful hydrogen-bond

accepting capabilities (via the sulfinyl oxygen).[1]
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Mechanism: DMSO molecules act as potent H-bond acceptors, aggressively disrupting the

intermolecular N-H[1]···X bonds of the thiosemicarbazide backbone.[3] It encapsulates the

polar tail while accommodating the furan ring via dispersion forces.

Operational Insight: For biological screening (MIC/IC50 assays), DMSO is the only reliable

solvent for creating stable stock solutions (typically 10–100 mM) without precipitation.

Methanol (MeOH): The Processing Solvent
Status:Moderate (Cold) to High (Hot) Role: Synthesis, Recrystallization, TLC Eluent.

Methanol is a polar protic solvent. It can both donate and accept hydrogen bonds.[4]

Mechanism: Methanol competes for H-bonds but is less effective than DMSO at breaking the

crystal lattice at room temperature.[1] However, upon heating, the lattice energy is

overcome, allowing Methanol to solvate the molecule.

Operational Insight: This temperature-dependent solubility profile makes Methanol ideal for

purification.[1] The compound dissolves at reflux (64.7°C) and crystallizes out as the solution

cools, leaving impurities in the mother liquor.

Visualization: Solvation & Workflow
Diagram 1: Solvation Mechanism
This diagram illustrates how DMSO and Methanol interact differently with the 2-(2-
Furoyl)hydrazinecarbothioamide molecule.[1]
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Caption: DMSO disrupts the crystal lattice via strong H-bond acceptance, while Methanol relies

on thermal energy to achieve full solvation.[1][5][6][2][7][8]

Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Solubility
Determination)
Use this protocol to determine the exact solubility limit (S) for your specific batch.[1]

Reagents:

Analyte: 2-(2-Furoyl)hydrazinecarbothioamide (Solid)[1]

Solvent: Anhydrous DMSO or HPLC-grade Methanol[1]

Step-by-Step:

Preparation: Weigh approximately 10 mg of the solid into a 2 mL chemically resistant

microcentrifuge tube (e.g., Eppendorf).

Addition: Add 100 µL of solvent.

Agitation: Vortex for 60 seconds. Place in a thermomixer at 25°C (shake at 800 rpm) for 24

hours to ensure equilibrium.

Observation:

If clear: Solubility > 100 mg/mL.[9] Add more solid.

If solid remains:[1] Proceed to step 5.

Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm

PTFE syringe filter.

Quantification: Dilute the filtrate 1:100 and analyze via UV-Vis (approx.

260–300 nm) or HPLC against a standard curve.
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Protocol B: Preparation of 10 mM Bioassay Stock
Standard procedure for drug screening.

Calculate: MW of 2-(2-Furoyl)hydrazinecarbothioamide ngcontent-ng-c1989010908=""

_nghost-ng-c2193002942="" class="inline ng-star-inserted">

213.21 g/mol .

Target: 10 mM in 1 mL.

Mass required:

mg.

Weighing: Weigh 2.1–2.2 mg into a sterile vial. Record exact weight (e.g., 2.15 mg).

Solvation: Calculate exact DMSO volume required:

.

Example:

mL.

Mixing: Add the calculated volume of DMSO. Vortex until completely dissolved (usually <30

seconds).

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Diagram 2: Experimental Workflow
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Caption: Decision matrix for solvent selection based on experimental intent (Solubilization vs.

Recrystallization).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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